molecular formula C19H11NO5 B8476228 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- CAS No. 40538-23-6

1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-

Cat. No.: B8476228
CAS No.: 40538-23-6
M. Wt: 333.3 g/mol
InChI Key: ZFEWVGNTHIIVBH-HNNXBMFYSA-N
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Description

“1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-” is a complex organic compound that features both indene and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indene Moiety: Starting from a suitable indene precursor, such as indene itself, through a series of reactions including halogenation, Grignard reaction, and cyclization.

    Quinoline Attachment: The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Final Coupling: The two moieties are then coupled under specific conditions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and carboxylic acid groups.

    Reduction: Reduction reactions might target the quinoline ring or the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biochemistry: Used as a probe to study enzyme interactions or cellular pathways.

Industry

    Chemical Industry: Intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential precursor for drug development.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds like indene-1-carboxylic acid.

    Quinoline Derivatives: Compounds such as 2-hydroxyquinoline.

Properties

CAS No.

40538-23-6

Molecular Formula

C19H11NO5

Molecular Weight

333.3 g/mol

IUPAC Name

(2S)-2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carboxylic acid

InChI

InChI=1S/C19H11NO5/c21-14-8-9-3-1-2-4-13(9)20-16(14)15-17(22)11-6-5-10(19(24)25)7-12(11)18(15)23/h1-8,15,21H,(H,24,25)/t15-/m0/s1

InChI Key

ZFEWVGNTHIIVBH-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)[C@H]3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250-mL round-bottom-flask, 3-hydroxy-2-methylquinoline-4-carboxylic acid (4.0 g, 0.02 mol), 1,2,4-benzenetricarboxylic anhydride (3.8 g, 0.02 mol) and 1,2,4-trichlorobenzene were added and the mixture was refluxed for 2 hours under nitrogen. After the mixture was cooled to room temperature, a yellow precipitate formed and was collected by filtration. The solid was washed with methanol, refluxed with water and collected by hot filtration to give 2-(3-hydroxy-quinolin-2-yl)-1,3-dioxo-indan-5-carboxylic acid as yellow powder (3.2 g, 0.009) in 48% yield. m.p.>350°. UV-Vis (DMSO) λmax: 424 (32,200), 442 (39,600). In order to convert the acid form into the corresponding tetrabutyl ammonium salt, 2 g of the acid was suspended in methanol (100 mL) and tetrabutyl ammonium hydroxide (1.0 M, 6.0 mL) was added slowly. Because the deprotonation of the first proton (carboxylic acid proton) of the yellow dye does not change its absorption spectrum while the deprotonation of the second proton (hydroxy group) shifts its absorption significantly, the addition of base can be followed easily by UV-Vis spectroscopy. After most of the yellow solid went into the solution, the mixture was filtered and the filtrate was collected. The solvent was removed under vacuum and the resulting residue was washed with ether to give the title compound (3.2 g). UV-Vis (CH2Cl2) λmax: 424 (32,400), 442 (40,000).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-hydroxy-quinolin-2-yl)-1,3-dioxo-indan-5-carboxylic acid
Yield
48%

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